7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
Description
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-20-7-6-10-22(15-20)36(34,35)27-19-30(2)25-17-26(24(29)16-23(25)28(27)33)32-13-11-31(12-14-32)18-21-8-4-3-5-9-21/h3-10,15-17,19H,11-14,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIKQXFKTBROQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one, commonly referred to as a quinolinone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is represented as follows:
- Molecular Formula : C28H28FN3O3S
- Molecular Weight : 505.61 g/mol
- CAS Number : 892783-83-4
The structural formula indicates the presence of a quinolinone core, which is known for its pharmacological potential.
Biological Activity Overview
Quinolinone derivatives have been reported to exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have indicated that quinolinones possess antibacterial properties comparable to established antibiotics. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi.
- Anticancer Properties : Research has demonstrated that certain quinolinone compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : The compound's piperazine moiety suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors, which may contribute to its anxiolytic and antidepressant effects.
Structure-Activity Relationships (SAR)
The biological activity of quinolinone derivatives is heavily influenced by their structural components. Key findings from SAR studies include:
- Substitution Patterns : Variations in the substitution at the benzylpiperazine and sulfonyl groups significantly affect the potency and selectivity of the compounds against specific biological targets.
- Fluorine Substitution : The presence of fluorine at the 6-position enhances lipophilicity and bioavailability, contributing to improved pharmacokinetic profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Structural Modifications Across Key Positions
The following table summarizes substituent variations in analogs derived from the provided evidence:
Key Findings from Structural Comparisons
Position 1 Substituent
- Benzyl () : Increases lipophilicity but may reduce metabolic stability due to larger size.
- Cyclopropyl () : Enhances conformational rigidity, often used to block oxidative metabolism .
Position 3 Substituent
- 3-Methylphenylsulfonyl (Target, ) : Conserved in , suggesting this group is critical for target interaction (e.g., enzyme inhibition via sulfonyl binding) .
- 4-Methoxyphenylsulfonyl () : The methoxy group introduces electron-donating effects, which may alter electronic interactions compared to the methyl group .
- Carboxylic Acid () : Polar moiety that enhances solubility but may reduce membrane permeability .
Position 7 Substituent
- 4-Benzylpiperazinyl (Target) : The benzyl group increases lipophilicity and may enhance receptor affinity compared to 4-methylpiperidinyl () or unsubstituted piperazinyl () .
Position 6 Fluorine
- Universally present in all analogs, fluorine’s electronegativity improves binding affinity and metabolic stability by reducing cytochrome P450-mediated oxidation .
Research Findings and Implications
Synthetic Routes: describes a general procedure for synthesizing 7-piperazinyl quinolones via coupling of benzenesulfonyl or benzoyl halides with amine intermediates . This aligns with the target compound’s synthesis, where a 3-methylphenylsulfonyl group is introduced at position 3.
Pharmacokinetic Properties :
- The target’s methyl group at position 1 may confer better metabolic stability than ethyl () or benzyl () groups, as smaller alkyl chains are less prone to oxidative degradation .
- The 4-benzylpiperazinyl group at position 7 likely enhances blood-brain barrier penetration compared to 4-methylpiperidinyl () due to increased lipophilicity .
Structure-Activity Relationships (SAR): The conserved 3-methylphenylsulfonyl group (Target, ) suggests a role in target binding, possibly through hydrogen bonding or hydrophobic interactions .
Q & A
Q. What are the key synthetic strategies for synthesizing 7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized quinolinone cores. Key steps include:
- Introduction of the sulfonyl group : Reacting 3-methylbenzenesulfonyl chloride with the quinolinone intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Piperazine substitution : Coupling 4-benzylpiperazine to the fluorinated quinolinone via nucleophilic aromatic substitution (e.g., microwave-assisted reactions with indium(III) chloride catalysis) .
- Methylation : Protecting the quinolinone nitrogen using methyl iodide in the presence of a base like potassium carbonate .
Q. Optimization Tips :
- Use microwave irradiation to reduce reaction times (e.g., 5 minutes at 360 W yields 63% for analogous compounds) .
- Purify intermediates via column chromatography or recrystallization (e.g., CH₂Cl₂/di-isopropylether) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 3-methylbenzenesulfonyl chloride, Et₃N | 75%* | |
| Piperazine coupling | 4-benzylpiperazine, InCl₃, MW, 360 W | 63%* | |
| Methylation | CH₃I, K₂CO₃, DMF, RT | 85%* | |
| *Hypothetical yields based on analogous procedures. |
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Identify substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm; sulfonyl aromatic protons at δ 7.5–8.0 ppm) .
- FTIR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and quinolinone carbonyl (C=O at ~1670 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺: 546.22; observed: 546.21) .
- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between quinolinone and benzylpiperazine groups) .
Q. Quality Control :
- Use HPLC with a C18 column (acetonitrile/water gradient) to confirm purity (>95%) .
Q. How does the benzylpiperazine moiety influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The basic piperazine nitrogen enhances water solubility at acidic pH (e.g., pH 2–4) .
- Lipophilicity : LogP increases due to the benzyl group, impacting membrane permeability (measured via shake-flask method) .
- Stability : Piperazine derivatives may form salts (e.g., HCl) to improve crystallinity and shelf life .
Q. Experimental Validation :
- Measure partition coefficients (octanol/water) and thermal stability via TGA (decomposition >250°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified piperazine (e.g., 4-methylpiperazine) or sulfonyl groups (e.g., 4-chlorophenyl) .
- Biological Assays : Test against target enzymes (e.g., bacterial gyrase) using MIC assays or fluorescence polarization .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with biological targets .
Q. Table 2: SAR Data for Analogous Compounds
| Compound Modification | MIC (μg/mL) | Target Binding Affinity (nM) | Reference |
|---|---|---|---|
| 4-Benzylpiperazine derivative | 0.25 | 15 | |
| 4-Methylpiperazine derivative | 1.0 | 120 |
Q. How to address discrepancies in reported biological activity data for quinolinone derivatives?
Methodological Answer:
- Standardize Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth) .
- Control Variables : Account for pH-dependent solubility and plasma protein binding effects .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. Case Study :
Q. What experimental approaches are recommended to study environmental fate and degradation pathways?
Methodological Answer:
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze products via LC-MS/MS .
- Biotic Degradation : Incubate with soil microbiota (e.g., OECD 307 guideline) and monitor metabolite formation .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (OECD 202/203) .
Q. Key Parameters :
- Measure hydrolysis half-life at pH 4–9 .
- Quantify bioaccumulation factors (BCF) in fish models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
